Ecubectedin is synthesized through a series of chemical reactions that modify the structure of lurbinectedin. The synthesis involves several key steps:
Recent advancements in synthesis platforms have allowed for rapid generation and testing of compounds like ecubectedin, significantly reducing the time required for drug development cycles from weeks to days .
Ecubectedin features a complex molecular structure characterized by a spiro β-carboline moiety. Its molecular formula is with a molecular weight of approximately 354.4 g/mol. The structural details include:
The structural uniqueness of ecubectedin contributes to its mechanism of action, allowing it to effectively bind to DNA and inhibit transcriptional processes.
Ecubectedin undergoes several key chemical reactions that are pivotal for its mechanism of action:
These reactions underline the compound's potential as an effective anti-cancer agent.
The mechanism by which ecubectedin exerts its anti-cancer effects involves several interconnected processes:
Studies have demonstrated that ecubectedin displays significant cytotoxicity against various melanoma cell lines with IC50 values ranging from 0.7 to 5 nM, indicating its potency .
Ecubectedin possesses several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for clinical applications.
Ecubectedin has demonstrated significant potential in various scientific applications:
Ecubectedin (PM01183) is a next-generation synthetic ecteinascidin developed by PharmaMar, derived from the marine alkaloid ecteinascidin-743 (ET-743) isolated from the tunicate Ecteinascidia turbinata [4] [8]. Like its progenitor, ecubectedin belongs to the tetrahydroisoquinoline alkaloid class but incorporates a spiro-β-carboline moiety in its non-DNA-binding region, replacing the traditional quinoline scaffold [1] [8]. This structural innovation enhances three-dimensional rigidity, improving target specificity and reducing off-target interactions [1]. The molecule comprises three tetrahydroisoquinoline subunits (A, B, and C), where subunits A and B form a pentacyclic core responsible for DNA minor groove binding, while subunit C connects via a 10-membered lactone bridge [4] [8]. The spiro configuration optimizes interactions with DNA and transcription factor complexes, particularly within CpG-rich regions of super-enhancers (SEs) [1].
Table 1: Structural Evolution of Ecteinascidins
Compound | Core Scaffold | Key Structural Modification | Biological Source |
---|---|---|---|
ET-743 | Tetrahydroisoquinoline | Natural parent compound | Ecteinascidia turbinata |
Lurbinectedin | Tetrahydroisoquinoline | C-subunit methoxy substitution | Semi-synthetic |
Ecubectedin | Spiro-β-carboline | Spirocyclic non-DNA-binding domain | Fully synthetic |
PM54 | Spiro-benzofuropyridine | Novel benzofuropyridine scaffold | Fully synthetic |
Ecubectedin exerts dual antitumor activity through transcriptional inhibition and selective DNA alkylation. It binds preferentially to GC-rich sequences in super-enhancer regions, disrupting phase-separated biomolecular condensates of transcription factors (e.g., BRD4) and coactivators essential for oncogene expression [1]. This "pan-SE inhibition" mechanism effectively silences lineage-specific transcription factors like MITF in melanoma and SOX10 in small cell lung cancer (SCLC), irrespective of cellular phenotype or driver mutations [1] [10].
In metastatic melanoma models, ecubectedin demonstrated low-nanomolar cytotoxicity (IC50: 0.7–5 nM) across differentiated and undifferentiated cell subtypes, including BRAF/NRAS-mutant and therapy-resistant lines [1]. It induces apoptotic death via G2/M cell cycle arrest and suppresses clonogenic proliferation by >80% at 2 nM concentrations [1]. Notably, its antimicrobial potential stems from collateral activity against intratumor microbiota, though this remains preclinical. Unlike conventional antibiotics, ecubectedin’s primary antitumor action does not involve ROS generation or membrane disruption [9].
Table 2: Cytotoxic Activity of Synthetic Ecteinascidins in Melanoma Models
Cell Type | Ecubectedin IC50 (nM) | Lurbinectedin IC50 (nM) | PM54 IC50 (nM) |
---|---|---|---|
Differentiated (BRAF-mut) | 0.7–1.2 | 0.44–1.8 | 1.1–2.5 |
Undifferentiated (NRAS-mut) | 1.8–3.5 | 1.2–2.1 | 2.0–4.3 |
Vemurafenib-resistant | 2.1–4.0 | 1.5–2.1 | 3.0–5.0 |
Non-cancerous melanocytes | 15–25* | 10–18* | 18–30* |
*3–7× higher vs. malignant cells [1]
Ecubectedin occupies a distinct niche among ecteinascidins due to its dual-compartment targeting: nuclear DNA alkylation and transcriptional condensate disruption. Unlike lurbinectedin—FDA-approved for relapsed SCLC as a single agent—ecubectedin shows broader super-enhancer suppression, particularly against mesenchymal-like cancers with high phenotypic plasticity [1] [6]. In the pivotal IMforte trial (NCT05091567), lurbinectedin combined with atezolizumab improved median overall survival to 13.2 months in ES-SCLC (vs. 10.6 months with atezolizumab alone; HR=0.73) [10]. Ecubectedin’s spiro-β-carboline structure enhances this synergy by more potently downregulating immunosuppressive cytokines (e.g., IL-10) in the tumor microenvironment [1] [10].
Compared to PM54 (which contains a spiro-benzofuropyridine), ecubectedin exhibits 1.5–2× greater SE-inhibitory activity in in vivo melanoma xenografts [1]. Both next-gen compounds outperform classical DNA-damaging agents (e.g., dacarbazine) by selectively targeting oncogenic transcription addiction without inducing widespread genomic instability [1] [4]. Clinical development prioritizes ecubectedin for SE-driven malignancies: ongoing Phase II trials focus on HNSCC and SCLC, positioning it as a potential first-line maintenance therapy [10].
Table 3: Comparative Therapeutic Positioning of Ecteinascidins
Parameter | Ecubectedin | Lurbinectedin | PM54 |
---|---|---|---|
Molecular Target | SE condensates + DNA alkylation | DNA minor groove + TF binding | SE condensates + DNA alkylation |
Key Indications | Melanoma, SCLC, HNSCC* | SCLC (FDA-approved) | Melanoma, sarcoma* |
SE-Inhibition Breadth | Broad (MITF/SOX10/AXL) | Moderate (NEUROD1/ASCL1) | Broad (MITF/TEAD) |
Clinical Status | Phase II | Marketed (2L SCLC) | Preclinical optimization |
Combination Potential | High (anti-PD1/EGFR inhibitors) | Moderate (atezolizumab) | Undefined |
*Investigational in clinical trials [1] [6] [10]
Super-Enhancer Mechanism: Ecubectedin’s spiro-β-carboline group (red) sterically hinders reassembly of BRD4-MEDIATOR condensates, inducing "transcriptional paralysis" in oncogenes like MITF or SOX10 [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7